An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
CAS Number: 1017083-37-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its structure, which combines a reactive aldehyde group, a phenolic hydroxyl group, and a trifluoromethoxy substituent, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is of significant interest in drug design due to its ability to modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in drug discovery and development.
Physicochemical Properties
The unique combination of functional groups in 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde gives rise to a specific set of physicochemical properties that are advantageous in medicinal chemistry. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. It also significantly increases the lipophilicity of the molecule, a key factor in its ability to cross cellular membranes.[1][3]
| Property | Value | Source |
| CAS Number | 1017083-37-2 | Internal Data |
| Molecular Formula | C₈H₅F₃O₃ | Internal Data |
| Molecular Weight | 206.12 g/mol | Internal Data |
| Appearance | Light brown to brown solid | Internal Data |
| Boiling Point | 260 °C | Internal Data |
| Density | 1.473 g/cm³ | Internal Data |
| Flash Point | 111 °C | Internal Data |
Synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Representative Synthetic Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Trifluoromethoxylation of a Protected Phenol
The synthesis can commence with a suitably protected dihydroxybenzene to ensure regioselectivity. For instance, starting with 1,3-dihydroxybenzene (resorcinol), one hydroxyl group can be selectively protected, for example, as a benzyl ether, leaving the other free for trifluoromethoxylation.
Materials:
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Selectively protected resorcinol derivative
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Trifluoromethylating agent (e.g., trifluoromethyl triflate, Togni's reagent)
-
Suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the protected resorcinol in the anhydrous solvent, add the base and stir under an inert atmosphere.
-
Slowly add the trifluoromethylating agent at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Deprotection
The protecting group on the second hydroxyl group is then removed. For a benzyl ether, this is typically achieved by catalytic hydrogenation.
Materials:
-
Product from Step 1
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas, ammonium formate)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve the protected compound in the solvent and add the Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere or add the hydrogen source and heat as required.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter off the catalyst and concentrate the solvent to obtain the deprotected trifluoromethoxyphenol.
Step 3: Formylation
The final step is the introduction of the aldehyde group. The Reimer-Tiemann or Vilsmeier-Haack reactions are common methods for the formylation of phenols.
Materials:
-
Product from Step 2
-
Formylating agent (e.g., chloroform and sodium hydroxide for Reimer-Tiemann; DMF and phosphoryl chloride for Vilsmeier-Haack)
-
Appropriate solvent system
Procedure (Vilsmeier-Haack):
-
Cool a mixture of DMF and phosphoryl chloride.
-
Slowly add the trifluoromethoxyphenol to the Vilsmeier reagent.
-
Heat the reaction mixture and monitor its progress.
-
Cool the reaction and carefully quench by pouring it onto ice, followed by neutralization.
-
Extract the product and purify by recrystallization or column chromatography to yield 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.
Caption: A conceptual workflow for the synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethoxy group into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile.[1][2][3] While specific applications of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde are not extensively documented in peer-reviewed literature, its structural motifs suggest its utility as a scaffold in several therapeutic areas.
The Role of the Trifluoromethoxy Group
The trifluoromethoxy group is often used as a bioisostere for other functional groups, such as a methoxy or a chloro group. Its key contributions to the properties of a molecule include:
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Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross lipid bilayers, potentially improving oral bioavailability and brain penetration.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[1]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.
-
Conformational Effects: The steric bulk of the -OCF₃ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.
Potential Therapeutic Applications
Given the known activities of other benzaldehyde derivatives and fluorinated compounds, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde could serve as a starting point for the development of inhibitors for various enzymes or as ligands for receptors. For instance, benzaldehyde derivatives have been explored as inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer.[5]
Conceptual Signaling Pathway Inhibition
A hypothetical application of a derivative of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde could be in the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer. The benzaldehyde could be functionalized to create a molecule that binds to the ATP-binding pocket of a kinase, with the trifluoromethoxy group contributing to favorable binding interactions and improved cellular permeability.
Caption: A conceptual diagram showing the potential inhibition of a kinase signaling pathway.
Conclusion
4-Hydroxy-2-(trifluoromethoxy)benzaldehyde represents a promising, yet underexplored, building block for medicinal chemistry. The strategic placement of the hydroxyl, aldehyde, and trifluoromethoxy groups provides a versatile scaffold for the synthesis of novel bioactive compounds. The well-documented benefits of the trifluoromethoxy group in enhancing the drug-like properties of molecules suggest that derivatives of this compound could have significant potential in the development of new therapeutics. Further research into the synthesis and biological evaluation of compounds derived from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is warranted to fully realize its potential in drug discovery.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
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Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. John Hartwig. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]
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The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Autechindustry. [Link]
- US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
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Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]
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Direct Synthesis of Functionalized Benzofurans from Phenols. Synfacts. [Link]
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United States Patent (19). Googleapis. [Link]
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Process for the production of 4-hydroxybenzaldehyde derivatives. Patent 0012939. [Link]
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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